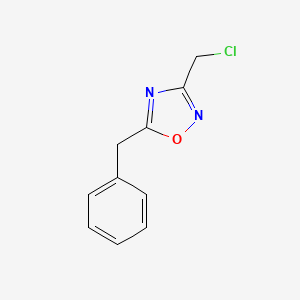
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole
説明
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole is a chemical compound with the following properties:
- IUPAC Name : 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole.
- Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O.
- Molecular Weight : 208.65 g/mol.
- Physical Form : Liquid.
- Storage Temperature : Room temperature (RT).
Synthesis Analysis
The synthesis of this compound involves the chloromethylation of the 1,2,4-oxadiazole ring. Specific synthetic routes and conditions may vary, but the introduction of the chloromethyl group is a key step.
Molecular Structure Analysis
The molecular structure of 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole consists of a benzyl group attached to the 1,2,4-oxadiazole ring, with a chloromethyl substituent. The oxadiazole ring contributes to its unique properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and cyclizations. Its reactivity depends on the chloromethyl group and the adjacent benzyl moiety.
Physical And Chemical Properties Analysis
- Solubility : It is likely soluble in organic solvents due to its benzyl and chloromethyl groups.
- Melting Point/Boiling Point : Specific values need experimental determination.
- Stability : Stable under normal conditions.
- Spectral Data : IR, NMR, and mass spectra can provide additional insights.
科学的研究の応用
Corrosion Inhibition : One application of oxadiazole derivatives, including those similar to 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole, is in corrosion inhibition. These compounds have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. They work by forming a protective layer on the steel surface, as demonstrated in a study by Kalia et al. (2020) in the Journal of Molecular Liquids (Kalia et al., 2020).
Liquid Crystalline and Luminescence Properties : Oxadiazole derivatives have been synthesized and evaluated for their liquid crystalline and luminescent properties. These compounds display significant photoluminescence quantum yields, making them of interest for applications in materials science, as found by Parra et al. (2006) in the journal Liquid Crystals (Parra et al., 2006).
Synthetic Routes and Reactivity Studies : Research by Bohle and Perepichka (2009) in The Journal of Organic Chemistry explored new synthetic routes to 1,2,3-oxadiazole derivatives, providing insights into their structure, spectroscopy, and reactivity (Bohle & Perepichka, 2009).
Amidine Precursor and Protecting Group : Oxadiazoles, including 5-Benzyloxy-1,2,4-oxadiazoles, serve as precursors to amidines and protective groups. These compounds facilitate the synthesis of N-alkyl amidines, as described by Bolton et al. (1995) in Tetrahedron Letters (Bolton et al., 1995).
Antimicrobial Activity : Some oxadiazole derivatives have been studied for their antimicrobial properties. For instance, benzofuran-oxadiazole hybrids were designed and evaluated for antimicrobial activity, as reported by Sanjeeva et al. (2021) in the Research Journal of Chemistry and Environment (Sanjeeva et al., 2021).
Synthesis of Novel Compounds : Research by Özer and Dürüst (2022) in Heterocyclic Communications describes the successful synthesis of new macrocyclic compounds containing 1,2,4-oxadiazole groups (Özer & Dürüst, 2022).
Antimalarial Properties : Hutt et al. (1970) in the Journal of Heterocyclic Chemistry investigated 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles for antimalarial activity, highlighting their potential in medicinal applications (Hutt et al., 1970).
Safety And Hazards
- Safety Precautions : Handle with care, use appropriate protective equipment.
- Hazardous Properties : Chloromethyl compounds can be toxic and irritate skin and eyes.
- Disposal : Follow proper disposal guidelines for hazardous chemicals.
将来の方向性
Research avenues for 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore derivatives for improved properties.
- Synthetic Modifications : Optimize synthetic routes.
Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications. For more detailed insights, consult relevant scientific literature123.
特性
IUPAC Name |
5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLIXXHUYTYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476402 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
52156-51-1 | |
| Record name | 5-benzyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

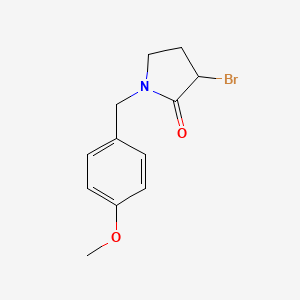
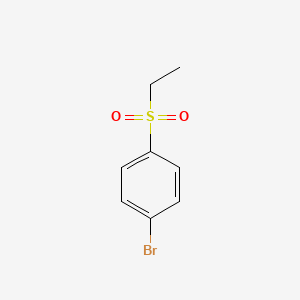
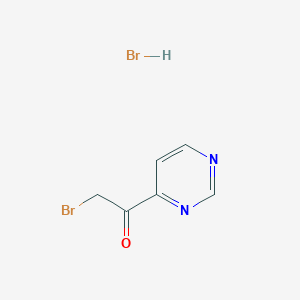
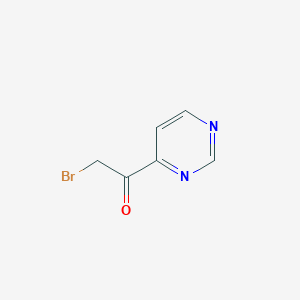
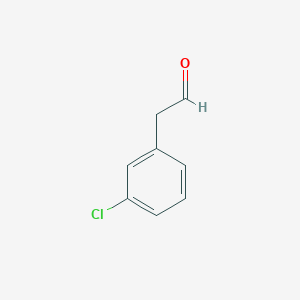
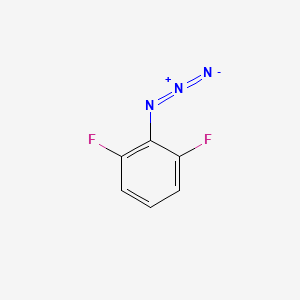
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
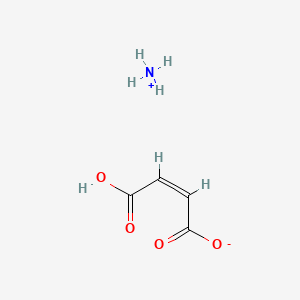
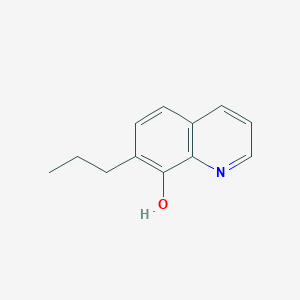
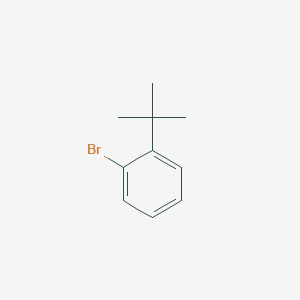
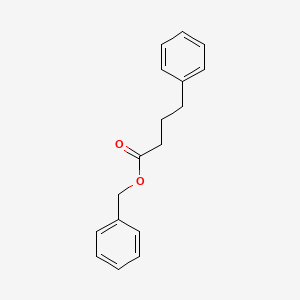
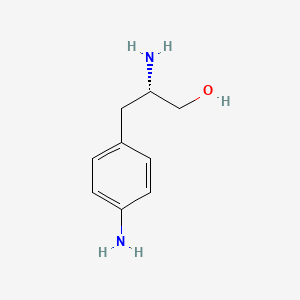
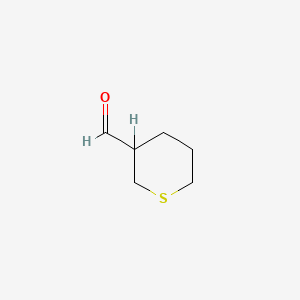
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)